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molecular formula C13H20N2O2 B8404691 1-[(4-Amino-3-methoxyphenyl)methyl]piperidin-4-ol CAS No. 1233180-30-7

1-[(4-Amino-3-methoxyphenyl)methyl]piperidin-4-ol

Cat. No. B8404691
M. Wt: 236.31 g/mol
InChI Key: TZPUCAXPFYHDJB-UHFFFAOYSA-N
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Patent
US08471005B2

Procedure details

Into a par bottle, 1-(3-Methoxy-4-nitro-benzyl)-piperidin-4-ol (0.74 g, 2.8 mmol), Ethanol (20 mL) and 10% Pd/C (10:90, Palladium:carbon black, 0.30 g, 0.28 mmol) were added. The reaction mixture was evacuated and charged with hydrogen at 35 psi. The mixture was shaken for 3 hours. The solid was filtered through Celite and washed with methanol. The solvent was removed under vacuum to give 1-(4-Amino-3-methoxy-benzyl)-piperidin-4-ol as a semi-solid.
Name
1-(3-Methoxy-4-nitro-benzyl)-piperidin-4-ol
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[CH:15][C:16]=1[N+:17]([O-])=O)[CH2:6][N:7]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9][CH2:8]1>[Pd].C(O)C>[NH2:17][C:16]1[CH:15]=[CH:14][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9][CH2:8]2)=[CH:4][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
1-(3-Methoxy-4-nitro-benzyl)-piperidin-4-ol
Quantity
0.74 g
Type
reactant
Smiles
COC=1C=C(CN2CCC(CC2)O)C=CC1[N+](=O)[O-]
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was shaken for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evacuated
ADDITION
Type
ADDITION
Details
charged with hydrogen at 35 psi
FILTRATION
Type
FILTRATION
Details
The solid was filtered through Celite
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C=C(CN2CCC(CC2)O)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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